3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one 3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
Brand Name: Vulcanchem
CAS No.: 137787-00-9
VCID: VC0174558
InChI: InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
SMILES: CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol

3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one

CAS No.: 137787-00-9

Main Products

VCID: VC0174558

Molecular Formula: C17H12O7

Molecular Weight: 328.27 g/mol

3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one - 137787-00-9

CAS No. 137787-00-9
Product Name 3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
IUPAC Name 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Standard InChI InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
Standard InChIKey NCWLTPKGFNPAMP-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O
Canonical SMILES CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O
Appearance Yellow powder
Synonyms 3,6,9,11-tetrahydroxy-10-methyl-6a,12a-dehydroretenoid
boeravinone E
PubChem Compound 11537197
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator